molecular formula C7H15NO2 B7839176 (3R,4R)-3-amino-4-methylhexanoic acid

(3R,4R)-3-amino-4-methylhexanoic acid

Cat. No.: B7839176
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-PHDIDXHHSA-N
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Description

(3R,4R)-3-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid derivative characterized by a six-carbon backbone with an amino group at the third carbon and a methyl substituent at the fourth carbon, both in the R configuration. This stereochemistry distinguishes it from other stereoisomers, such as (3R,4S) or (3S,4R), which exhibit distinct physicochemical and biological properties .

Properties

IUPAC Name

(3R,4R)-3-amino-4-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule during the synthesis process . The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines .

Scientific Research Applications

(3R,4R)-3-amino-4-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R)-3-amino-4-methylhexanoic acid exerts its effects involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₇H₁₃NO₂ (free base) / C₇H₁₅NO₂·HCl (hydrochloride salt)
  • Molecular Weight : 145.20 (free base), 181.66 (hydrochloride)
  • CAS Numbers :
    • Free base: 75946-24-6
    • Hydrochloride salt: 219310-10-8 [(3R,4R)-isomer]
    • Alternative hydrochloride salt (stereoisomer): 1301706-48-8 [(3S,4R)-isomer]

The compound is utilized in peptide synthesis and pharmacological research, serving as a chiral building block for drug development. Its hydrochloride salt form enhances solubility and stability in aqueous systems .

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts bioactivity and physical properties. Key stereoisomers include:

Compound Configuration Molecular Formula Molecular Weight CAS Number Key Features
(3R,4R)-3-Amino-4-methylhexanoic acid (3R,4R) C₇H₁₃NO₂ 145.20 75946-24-6 Chiral building block; used in peptide synthesis
(3R,4S)-3-Amino-4-methylhexanoic acid (3R,4S) C₇H₁₃NO₂ 145.20 1301706-48-8 Distinct solubility profile; potential divergent receptor binding
(3S,4R)-3-Amino-4-methylhexanoic acid (3S,4R) C₇H₁₃NO₂ 145.20 Not specified Limited commercial availability; understudied

Key Insight : The (3R,4R)-isomer is preferred in pharmaceutical applications due to its established synthetic pathways and compatibility with enzymatic systems .

Ester Derivatives

Esterification modifies solubility and bioavailability. A notable derivative is:

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

  • Molecular Formula: C₈H₁₇NO₂·HCl
  • Molecular Weight : 211.68
  • CAS Number : CID 137951695
  • Applications : Intermediate in prodrug design; enhances membrane permeability compared to the carboxylic acid form .

β-Homoisoleucine Analogues

β-Homoisoleucine derivatives share structural similarities but differ in branching:

Compound Structure Molecular Weight Key Differences
This compound Linear hexanoic acid backbone 145.20 No β-branching; higher flexibility
β-Homoisoleucine Branched at β-carbon 161.20 Increased steric hindrance; altered metabolic stability

Cyclohexene Carboxylic Acid Derivatives

Compounds like (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid (CAS: N/A) share functional groups but feature cyclic backbones:

  • Key Features : Enhanced rigidity and target specificity (e.g., neuraminidase inhibition) .
  • Comparison: Cyclic structures often exhibit higher binding affinity to enzymes but reduced metabolic stability compared to linear analogs like this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3R,4R)-3-amino-4-methylhexanoic acid, and what key intermediates are involved?

  • Methodology : Synthesis typically involves stereoselective strategies using chiral starting materials or enzymatic resolution. For example, alkyl esters of related β-amino acids are hydrolyzed under basic conditions (e.g., NaOH in ethanol) to yield the free acid . Protecting groups like tert-butyloxycarbonyl (Boc) may be employed to preserve stereochemistry during coupling reactions .
  • Key Intermediates : Ethyl 3-amino-4-methylhexanoate is a common precursor, with chiral centers established via asymmetric catalysis or chiral pool synthesis .

Q. How is this compound utilized as a building block in organic synthesis?

  • Applications : It serves as a precursor for peptidomimetics or bioactive molecules. For instance, coupling with triazole-thioacetate derivatives (via carbodiimide-mediated amidation) can generate hybrid structures with potential enzyme inhibitory activity .
  • Example : Reaction with 1,2,4-triazole-3-ylthioacetic acid derivatives under reflux in ethanol yields amides with pharmacological relevance .

Q. What analytical methods are used to confirm the purity and identity of this compound?

  • Techniques :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity ≥98% .
  • NMR : 1^1H and 13^13C NMR to verify stereochemistry and functional groups (e.g., δ 1.2–1.4 ppm for methyl groups) .
  • LC-MS : High-resolution mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Strategies :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate stereoisomers .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters to isolate the (3R,4R)-isomer .
    • Validation : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. What experimental approaches address contradictory data in enzyme inhibition studies involving this compound?

  • Troubleshooting :

  • Assay Conditions : Optimize pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for kinases) to minimize variability .
  • Purity Checks : Re-analyze compound batches via HPLC to rule out degradation products .
  • Structural Analogues : Compare activity with (3S,4S)-isomers or methylated derivatives to isolate stereospecific effects .

Q. How is the stability of this compound evaluated under physiological conditions?

  • Methods :

  • Thermal Analysis : TGA (thermogravimetric analysis) to determine decomposition temperatures .
  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Forced Degradation : Expose to oxidative (H2_2O2_2), photolytic (UV light), and hydrolytic stress to identify degradation pathways .

Q. What techniques are used to elucidate its three-dimensional structure and hydrogen-bonding networks?

  • Structural Analysis :

  • X-ray Crystallography : Single-crystal diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., O–H···N hydrogen bonds) .
  • DFT Calculations : Density functional theory to model conformational preferences and compare with experimental data .

Notes

  • Regulatory compliance: This compound is not FDA-approved; biological studies require ethical approval for in vivo testing .

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